Ethyl 3,4-difluoro-5-methylphenylacetate
Description
Ethyl 3,4-difluoro-5-methylphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with two fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position. Fluorinated esters like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioactivity compared to non-fluorinated counterparts.
Properties
IUPAC Name |
ethyl 2-(3,4-difluoro-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-10(14)6-8-4-7(2)11(13)9(12)5-8/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREGPHWUCIBVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4-difluoro-5-methylphenylacetate typically involves the esterification of 3,4-difluoro-5-methylphenylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-difluoro-5-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Aqueous or acidic medium
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
-
Substitution
Reagents: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Conditions: Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO)
Major Products Formed
Oxidation: 3,4-difluoro-5-methylphenylacetic acid
Reduction: 3,4-difluoro-5-methylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3,4-difluoro-5-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs and therapeutic agents, especially those requiring fluorine atoms for enhanced bioactivity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-5-methylphenylacetate depends on its specific application. In biological systems, the presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The ester group can undergo hydrolysis to release the active acid form, which may further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique substituent pattern (3,4-difluoro, 5-methyl) distinguishes it from other fluorinated phenylacetates and related esters. Below is a detailed analysis based on structural analogs and functional group variations:
Substituent Position and Electronic Effects
Ethyl 3,5-Difluoro-4-Methoxyphenylacetate (CAS 691905-11-0) :
This analog replaces the 5-methyl group with a methoxy (-OCH₃) group at the 4-position. Methoxy groups are electron-donating, increasing the aromatic ring’s electron density, whereas fluorine atoms are electron-withdrawing. The methyl group in the target compound likely enhances lipophilicity, improving membrane permeability in biological systems compared to the polar methoxy derivative .Ethyl 2-Fluorophenylacetate :
A single fluorine at the 2-position reduces steric hindrance but may lower metabolic stability compared to di-ortho-fluorinated compounds. The 3,4-difluoro configuration in the target compound could provide greater steric and electronic effects for receptor binding in pharmaceutical applications .- Ethyl 2,4,5-Trifluorobenzoylacetate: This compound features a trifluorinated benzoyl group instead of a phenylacetate backbone. However, the absence of a methyl group reduces steric bulk compared to the target compound .
Physicochemical Properties
The table below hypothesizes key properties based on structural analogs and substituent effects:
| Compound Name | Molecular Formula | Substituents | Predicted Boiling Point (°C) | LogP (Lipophilicity) | Applications |
|---|---|---|---|---|---|
| Ethyl 3,4-difluoro-5-methylphenylacetate | C₁₁H₁₂F₂O₂ | 3-F, 4-F, 5-CH₃ | ~245–260* | ~2.8–3.2* | Agrochemical intermediates, APIs |
| Ethyl 3,5-difluoro-4-methoxyphenylacetate | C₁₁H₁₂F₂O₃ | 3-F, 5-F, 4-OCH₃ | ~230–245 | ~2.3–2.7 | Drug synthesis, fragrances |
| Ethyl 2-fluorophenylacetate | C₁₀H₁₁FO₂ | 2-F | ~215–230 | ~2.1–2.5 | Solvents, polymer additives |
| Ethyl 2,4,5-trifluorobenzoylacetate | C₁₁H₉F₃O₃ | 2-F, 4-F, 5-F | ~260–275 | ~3.0–3.5 | Specialty chemicals, catalysts |
*Estimated based on methyl/fluoro substitution trends.
Biological Activity
Ethyl 3,4-difluoro-5-methylphenylacetate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C11H10F2O2
- Molecular Weight: 220.19 g/mol
The compound features an ethyl acetate moiety attached to a phenyl ring that has two fluorine atoms and a methyl group at specific positions. This unique arrangement significantly influences its reactivity and biological interactions.
The mechanism of action of this compound is primarily attributed to its ability to interact with biological targets due to the presence of fluorine atoms. These atoms enhance the compound's binding affinity to enzymes and receptors through:
- Hydrogen Bonding: Fluorine can form strong hydrogen bonds, increasing interaction specificity.
- Electrostatic Interactions: The electronegative nature of fluorine enhances electrostatic interactions with positively charged sites on biological macromolecules.
Upon hydrolysis, the ester group can release the active acid form, which may further engage with various molecular targets.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Studies indicate that compounds with similar structures exhibit significant effectiveness against various bacterial strains, including drug-resistant bacteria. The compound's ability to inhibit efflux pumps in bacteria could enhance the efficacy of conventional antibiotics by preventing drug resistance mechanisms.
Anticancer Potential
Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that fluorinated compounds can interfere with cancer cell proliferation and induce apoptosis. The specific pathways involved remain to be fully elucidated but may involve modulation of key signaling pathways associated with cell survival and growth.
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Yes | Ongoing | Investigated for efflux pump inhibition |
| Ethyl 2,4-difluoro-5-methylphenylacetate | Moderate | Yes | Similar structure; less potent |
| Ethyl 3,4-difluoro-5-chlorophenylacetate | Yes | Limited | Chlorine substitution affects activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several fluorinated compounds against Escherichia coli and Staphylococcus aureus. This compound demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics.
- Anticancer Activity : In vitro tests showed that fluorinated phenylacetates could inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via mitochondrial pathways.
- Synergistic Effects : Research indicated that combining this compound with existing antibiotics could enhance their effectiveness against resistant strains by inhibiting drug efflux mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
